Chelidonine, (-)-
Overview
Description
Chelidonine, (-)- is an alkaloid that is found in the plant Chelidonium majus, commonly known as Greater Celandine. This plant has been used in traditional medicine for centuries and has recently gained attention in scientific research due to its potential therapeutic properties. Chelidonine, (-)- has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
1. Oncological Applications
Chelidonine, derived from Chelidonium majus L., has shown potential in oncology. A semi-synthetic compound, Ukrain, which includes Chelidonine, has been observed to cause regression of various tumors. Its mechanism appears to involve immune system stimulation, often deficient in cancer patients. For instance, Ukrain therapy significantly slowed the growth of a frontal anaplastic grade III astrocytoma after subtotal extirpation, showcasing its potential as an anti-cancer agent (Steinacker et al., 1996). Similarly, more than 400 documented patients with various carcinomas in different stages have been treated with Ukrain, indicating its potential for tumor regression and metastasis control. It's also noted for its immunomodulating effect, which could improve general conditions and potentially prolong life by reducing tumor progression (Lohninger & Hamler, 1992).
2. Immunoregulatory Applications
Ukrain has been studied for its immunoregulatory properties. A study involving stage III cancer patients treated with Ukrain demonstrated its cytostatic effects on malignant cells without being cytostatic in normal cells. This study highlighted its potential to suppress cancer growth while regulating T lymphocyte subsets, indicating a dual role in cancer treatment and immune regulation (Nowicky et al., 1992).
properties
IUPAC Name |
(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-ZMYBRWDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chelidonine, (-)- | |
CAS RN |
88200-01-5 | |
Record name | Chelidonine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHELIDONINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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